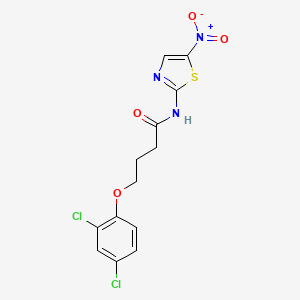
4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide, also known as DNTB, is a synthetic compound that has been widely studied for its potential biological applications. It is a member of the thiazole family of compounds and has been shown to possess a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and hydrogen peroxide. This reaction produces a fluorescent product that can be detected using a variety of techniques, including fluorescence microscopy and spectroscopy. The selectivity of this compound for hydrogen peroxide is thought to be due to the presence of the thiazole ring, which is able to stabilize the intermediate formed during the reaction.
Biochemical and Physiological Effects
In addition to its use as a fluorescent probe, this compound has also been shown to possess a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. This makes it a potentially useful tool for studying drug metabolism and drug-drug interactions. This compound has also been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens. This makes it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide in lab experiments is its high selectivity for hydrogen peroxide. This makes it a valuable tool for studying the role of ROS in various biological systems. However, one limitation of using this compound is that it can be sensitive to certain experimental conditions, such as changes in pH or the presence of certain metal ions. Careful experimental design is therefore necessary to ensure accurate and reproducible results.
Direcciones Futuras
There are a number of potential future directions for research on 4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide. One area of interest is the development of new fluorescent probes based on the thiazole ring system. These probes could be designed to selectively detect other ROS or other important signaling molecules in biological systems. Another area of interest is the development of new antimicrobial agents based on the structure of this compound. These agents could be designed to overcome the growing problem of antibiotic resistance in bacterial pathogens. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various biological systems.
Métodos De Síntesis
4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dichlorophenol with 2-amino-5-nitrothiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with butanoyl chloride to yield this compound. Other methods involve the use of different starting materials or alternative reaction conditions.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide has been studied extensively for its potential use in a variety of scientific applications. One area of research has focused on its use as a fluorescent probe for detecting and quantifying the presence of reactive oxygen species (ROS) in biological systems. ROS are important signaling molecules that play a crucial role in a range of physiological processes, but can also be harmful if they accumulate to high levels. This compound has been shown to selectively react with a specific ROS, hydrogen peroxide, and produce a fluorescent product that can be easily measured. This makes this compound a valuable tool for studying the role of ROS in various biological systems.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O4S/c14-8-3-4-10(9(15)6-8)22-5-1-2-11(19)17-13-16-7-12(23-13)18(20)21/h3-4,6-7H,1-2,5H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSTVNRKWSNBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B5191678.png)
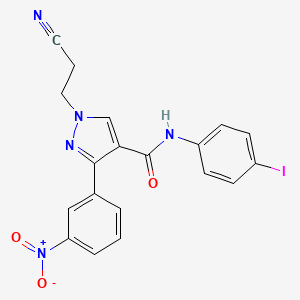
![2-(4-chlorophenyl)-4-{[(4-hydroxy-2-methylphenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5191696.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191717.png)
![2-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5191718.png)
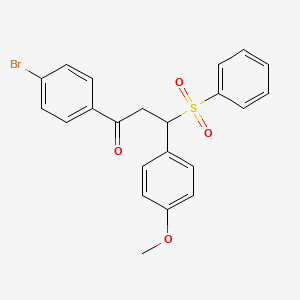
![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclohexan]-7(5H)-one](/img/structure/B5191737.png)
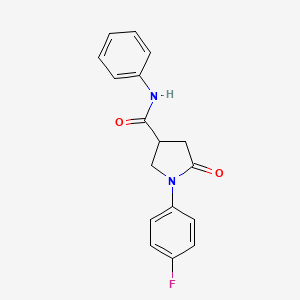
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5191749.png)

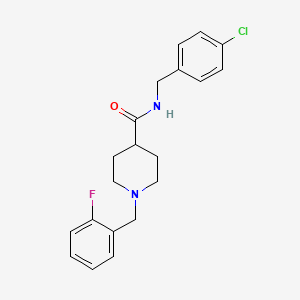
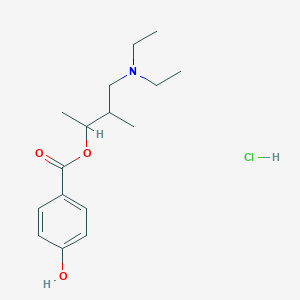
![methyl 4-[(3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5191788.png)
